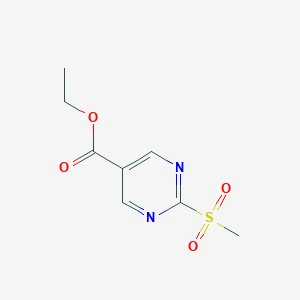![molecular formula C22H12 B138407 Benzo[ghi]pérylène-d12 CAS No. 93951-66-7](/img/structure/B138407.png)
Benzo[ghi]pérylène-d12
Vue d'ensemble
Description
Benzo[ghi]perylene-d12, also known as B[ghi]P-d12, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used as an environmental tracer and biomarker. B[ghi]P-d12 is a stable compound that is not found naturally in the environment, and is synthesized in the laboratory. It is commonly used to trace the movement of pollutants in the environment and to measure the impact of environmental pollution on human health. In addition, B[ghi]P-d12 has been used in scientific research applications, such as in biochemical and physiological studies, to better understand the effects of PAHs on human health.
Applications De Recherche Scientifique
- Sa détection et sa quantification contribuent à surveiller la contamination environnementale et à évaluer l'efficacité des efforts de remédiation .
- Dans l'industrie manufacturière, il contribue à la création de colorants vibrants, de plastiques haute performance et de composés pharmaceutiques spécialisés .
- Il sert de standard RMN, permettant aux chercheurs de déterminer les positions relatives et les corrélations des atomes d'hydrogène dans divers composés .
- L'orientation de la paire d'électrons non partagée vers le noyau aromatique influence considérablement les structures électroniques et les niveaux d'énergie .
Analyse environnementale
Science des matériaux et industrie
Résonance magnétique nucléaire (RMN) Standard
Études électrochimiques et photophysiques
Sites périphériques et caractéristiques de bord
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Benzo[ghi]perylene-d12 is a variant of Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12 . It is a product of incomplete combustion and is found in tobacco smoke, automobile exhausts, industrial emissions, grilled meat products, and edible oils . The compound accumulates strongly in organisms and the environment
Mode of Action
It is known that pahs like benzo[ghi]perylene can interact with cellular components, potentially leading to mutagenic and carcinogenic effects .
Biochemical Pathways
As a pah, it is known to be involved in various biological processes, potentially leading to adverse health effects .
Result of Action
Benzo[ghi]perylene-d12, as a derivative of Benzo[ghi]perylene, is suspected to be mutagenic and carcinogenic . It is one of 16 PAHs included in the EPA list of priority pollutants
Propriétés
IUPAC Name |
1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAGKUZYNFMBN-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894066 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-66-7 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when benzo[ghi]perylene-d12 interacts with common atmospheric pollutants?
A1: The study investigated the reactions of benzo[ghi]perylene-d12 with nitrogen dioxide (NO2), nitrate radicals (NO3)/dinitrogen pentoxide (N2O5), and hydroxyl radicals (OH) in a controlled laboratory setting []. The results show that benzo[ghi]perylene-d12 undergoes transformation into multiple mono-nitro-benzo[ghi]perylene-d12 isomers upon exposure to both NO2 and NO3/N2O5 [].
Q2: How does the mutagenicity of benzo[ghi]perylene-d12 change after reacting with atmospheric pollutants?
A2: The research indicates that the reaction of benzo[ghi]perylene-d12 with NO3/N2O5 leads to a significant increase in its direct-acting mutagenicity, as measured by the Salmonella mutagenicity assay using the strain TA98 []. Although the study did not observe the formation of di-nitro isomers for benzo[ghi]perylene-d12, it's noteworthy that the formation of di-nitro isomers in another PAH (benzo[k]fluoranthene-d12) was linked to heightened mutagenicity []. This highlights the potential for more complex nitro-PAH formation and increased mutagenic potency with varying reaction conditions and PAH structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)












